molecular formula C10H14O2 B575474 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone CAS No. 185317-34-4

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone

Cat. No.: B575474
CAS No.: 185317-34-4
M. Wt: 166.22
InChI Key: RTAZVRNNHKEHFZ-XRVBUDJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone is an organic compound with a complex structure that includes a furan ring, a methyl group, and a prop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone typically involves the use of specific reagents and catalysts under controlled conditions. One common method involves the reaction of a furan derivative with a suitable alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form new bonds. This reactivity is influenced by the presence of the furan ring and other functional groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAZVRNNHKEHFZ-XNPJLODASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CC(=C(O1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1CC(=C(O1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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